molecular formula C16H13FN4O3S B11055762 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11055762
M. Wt: 360.4 g/mol
InChI Key: MFHWIIRFLQDWLA-UHFFFAOYSA-N
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Description

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and thiophene-based molecules, such as:

  • 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide.

Uniqueness

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13FN4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H13FN4O3S/c17-11-4-1-3-10(9-11)14(22)18-6-7-19-15(23)16-20-13(21-24-16)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,22)(H,19,23)

InChI Key

MFHWIIRFLQDWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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